molecular formula C15H20N2O4S B5091774 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone

1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone

Cat. No. B5091774
M. Wt: 324.4 g/mol
InChI Key: YEYYZIMPHFJKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone, also known as MS-275, is a potent inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and HIV.

Scientific Research Applications

1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been extensively studied for its potential therapeutic effects in various diseases. In cancer, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to induce apoptosis and inhibit tumor growth in various types of cancer cells, including breast, lung, and prostate cancer cells. In Alzheimer's disease, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to improve cognitive function and reduce amyloid-beta levels in animal models. In HIV, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to reactivate latent HIV and enhance the immune response to the virus.

Mechanism of Action

1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone works by inhibiting HDACs, which are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and decreased gene expression. By inhibiting HDACs, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone leads to increased acetylation of histones, leading to a more open chromatin structure and increased gene expression. This can lead to various therapeutic effects, including apoptosis induction, tumor growth inhibition, and reactivation of latent HIV.
Biochemical and Physiological Effects:
1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to have various biochemical and physiological effects. In cancer cells, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to induce apoptosis by activating the caspase pathway and increasing the expression of pro-apoptotic genes. In Alzheimer's disease, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to reduce amyloid-beta levels by increasing the expression of neprilysin, an enzyme that degrades amyloid-beta. In HIV, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has been shown to reactivate latent HIV by increasing the expression of viral genes and enhancing the immune response to the virus.

Advantages and Limitations for Lab Experiments

1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in various biological processes. It has also been extensively studied in various disease models, making it a useful tool for studying the therapeutic effects of HDAC inhibition. However, 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone also has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as sirtuins, which could complicate the interpretation of results. It also has limited solubility in aqueous solutions, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone. One direction is to investigate its potential therapeutic effects in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone. Finally, further studies are needed to fully understand the mechanism of action of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone and its off-target effects on other enzymes.

Synthesis Methods

1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone can be synthesized using a two-step process. The first step involves the reaction of 4-(4-morpholinylsulfonyl)aniline with 2-(1H-pyrrol-1-yl)acetic acid to form 1-(4-(4-morpholinylsulfonyl)phenyl)-2-pyrrolidinone. The second step involves the reaction of 1-(4-(4-morpholinylsulfonyl)phenyl)-2-pyrrolidinone with piperidine to form 1-[4-(4-morpholinylsulfonyl)phenyl]-2-piperidinone.

properties

IUPAC Name

1-(4-morpholin-4-ylsulfonylphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-15-3-1-2-8-17(15)13-4-6-14(7-5-13)22(19,20)16-9-11-21-12-10-16/h4-7H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYYZIMPHFJKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Morpholin-4-ylsulfonylphenyl)piperidin-2-one

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